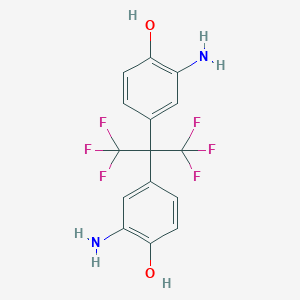

2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane

Description

Propriétés

IUPAC Name |

2-amino-4-[2-(3-amino-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F6N2O2/c16-14(17,18)13(15(19,20)21,7-1-3-11(24)9(22)5-7)8-2-4-12(25)10(23)6-8/h1-6,24-25H,22-23H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSTZGVRUOMBULC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C2=CC(=C(C=C2)O)N)(C(F)(F)F)C(F)(F)F)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70888610 | |

| Record name | 2,2-Bis(3-amino-4-hydroxyphenyl)-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70888610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83558-87-6 | |

| Record name | 2,2′-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83558-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4,4'-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis(2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083558876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Bis(3-amino-4-hydroxyphenyl)-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70888610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane synthesis protocol

An In-depth Technical Guide to the Synthesis of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of this compound, a crucial monomer in the production of high-performance polymers such as polyimides and polybenzoxazoles.[1][2] These polymers are noted for their exceptional thermal stability and chemical resistance, making them valuable in the aerospace, automotive, and electronics industries.[3] The compound, also known as 6FAP, is a white crystalline solid.[4]

Physicochemical Properties:

| Property | Value |

| Melting Point | 245-248 °C[5] |

| Boiling Point | 411.3 ± 45.0 °C[4] |

| Density | 1.545 ± 0.06 g/cm³[4] |

| Solubility | Slightly soluble in DMSO and methanol[4] |

Synthetic Pathway Overview

The most common and well-documented synthesis of this compound is a two-step process. The synthesis begins with the nitration of 2,2-bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF), followed by the reduction of the resulting dinitro intermediate.

Caption: General two-step synthesis pathway for 6F-AP.

Step 1: Nitration of 2,2-Bis(4-hydroxyphenyl)hexafluoropropane

The initial step involves the nitration of Bisphenol AF to produce 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane. Various nitrating agents and reaction conditions have been reported, with the choice of reagents significantly impacting yield and purity.

Experimental Protocols for Nitration:

Method 1: Using Dilute Nitric Acid in Ethanol

This method is a common laboratory-scale procedure.

-

Reactants and Conditions:

Reactant/Condition Molar Ratio/Value Ethanol / Bisphenol AF 4 Dilute Nitric Acid / Bisphenol AF 2.15 Temperature 60 °C Reaction Time 6 hours | Yield | 96% |

-

Procedure:

-

Dissolve 2,2-bis(4-hydroxyphenyl)hexafluoropropane in ethanol in a reaction vessel.

-

Gradually add dilute nitric acid to the solution while maintaining the temperature at 60°C.

-

Stir the mixture for 6 hours.

-

After the reaction is complete, the product, 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane, can be isolated by precipitation and filtration.[6]

-

Method 2: From Bis(3-nitro-4-fluorophenyl) hexafluoropropane

This alternative starting material can also be used.

-

Reactants and Conditions:

Reactant/Condition Value Starting Material 50 g bis(3-nitro-4-fluorophenyl) hexafluoropropane Solvent 400 g DMSO Temperature 70 °C Yield 91.1% | Purity | 98.6% |

-

Procedure:

-

Add 50 g of bis(3-nitro-4-fluorophenyl) hexafluoropropane to 400 g of DMSO in a four-necked flask.

-

Heat the mixture to 70°C with stirring.

-

The crude product is obtained and then recrystallized from ethanol.[4] The mixture is heated to 60°C to dissolve the product, then cooled to 10-20°C for crystallization.[4]

-

Step 2: Reduction of 2,2-Bis(3-nitro-4-hydroxyphenyl)hexafluoropropane

The second step is the reduction of the dinitro intermediate to the final product, this compound. Catalytic hydrogenation is a frequently employed method.

Experimental Protocols for Reduction:

Method 1: Using Hydrazine Hydrate with a Catalyst

This method utilizes hydrazine hydrate as the reducing agent in the presence of a catalyst.

-

Reactants and Conditions:

Reactant/Condition Molar/Mass Ratio/Value Hydrazine Hydrate / Dinitro Intermediate 0.2 Catalyst (FeCl₃/activated carbon) / Dinitro Intermediate 0.05 Solvent Ethanol Temperature 85 °C Reaction Time 10 hours | Yield | 92% |

-

Procedure:

-

Suspend the 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane and the FeCl₃/activated carbon catalyst in ethanol.

-

Heat the mixture to 85°C.

-

Slowly add hydrazine hydrate to the reaction mixture.

-

Maintain the reaction at 85°C for 10 hours.[6]

-

After completion, the catalyst is filtered off, and the product is isolated from the filtrate.[7]

-

Method 2: Catalytic Hydrogenation with Palladium on Carbon

This is a widely used method for this reduction.

-

Reactants and Conditions:

Reactant/Condition Value Starting Material 30 g dinitro intermediate Solvent 300 g DMF Catalyst 1.5 g 5% Palladium on Carbon Hydrogen Pressure 1 MPa Temperature 70 °C Yield 98.3% | Purity | 99.6% |

-

Procedure:

-

Charge a 1000 mL autoclave with 30 g of 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane, 300 g of DMF, and 1.5 g of 5% palladium on carbon.[5]

-

Pressurize the autoclave with hydrogen to 1 MPa.[5]

-

Heat the mixture to 70°C with stirring until the reaction is complete.[5]

-

Cool the reactor, filter off the catalyst, and remove the solvent under reduced pressure to obtain the crude product.[5]

-

Recrystallize the crude product from a mixture of water and DMF (mass ratio of product:water:DMF is 1:4:2).[5]

-

Method 3: Reduction with Hydrazine Monohydrate and Palladium Catalyst

This method provides high purity and yield.

-

Reactants and Conditions:

Reactant/Condition Value Starting Material 400.0 g dinitro intermediate Solvent 1200 cc methanol Catalyst 9.0 g (dry weight) of E196R/W5%Pd Reducing Agent 313.2 g of 60% hydrazine monohydrate aqueous solution Temperature 60-65 °C Crude Yield 98% | Final Purity | 99.9% |

-

Procedure:

-

In a 2000-cc four-neck flask, combine 400.0 g of 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane and 1200 cc of methanol.

-

Add 9.0 g of the palladium catalyst.

-

Heat the mixture to 60-65°C with stirring.

-

Dropwise, add 313.2 g of a 60% hydrazine monohydrate aqueous solution over 4 hours.[7]

-

After the catalyst is removed by filtration, the reaction mixture is concentrated to get the crude product.[7]

-

The crude product is purified by recrystallization from a mixed solvent of isopropyl alcohol and toluene to yield a white crystal of high purity.[7]

-

Experimental Workflow Visualization

Caption: A generalized experimental workflow for the synthesis of 6F-AP.

References

- 1. This compound | 83558-87-6 [chemicalbook.com]

- 2. ossila.com [ossila.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis and Application of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane_Chemicalbook [chemicalbook.com]

- 5. Cas 83558-87-6,this compound | lookchem [lookchem.com]

- 6. The synthesis of this compound [finechemicals.com.cn]

- 7. EP0895985B1 - Method for producing 2,2-bis(3-amino-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 6FAP Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of the monomer 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane, commonly known as 6FAP. This fluorinated aromatic diamine is a critical building block in the synthesis of high-performance polymers such as polyimides and polybenzoxazoles. Its unique structure, featuring a hexafluoroisopropylidene bridge, imparts desirable characteristics like enhanced thermal stability, chemical resistance, and specific solubility profiles to the resulting polymers. While primarily used in materials science, its purity and well-defined structure are of interest to professionals in diverse research and development fields.

Core Physicochemical Properties

The 6FAP monomer is a white to grey-white crystalline powder.[1][2][3] Its core physicochemical data are summarized in the tables below, providing a ready reference for researchers.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂F₆N₂O₂ | [][5] |

| Molecular Weight | 366.26 g/mol | [][5][6] |

| Appearance | White to almost white powder/crystal | [1][2][3][][7] |

| Melting Point | 245-248 °C | [1][][7][8][9] |

| Boiling Point | 411.3 ± 45.0 °C at 760 mmHg | [1][7][8] |

| Density | 1.545 ± 0.06 g/cm³ | [1][][7][8] |

| Flash Point | 202.6 °C | [1] |

| Vapor Pressure | 2.36E-07 mmHg at 25°C | [1] |

| Refractive Index | 1.568 | [1] |

Solubility and Chromatographic Properties

| Property | Value | Source |

| Solubility | Slightly soluble in DMSO and methanol.[1][7][8] Soluble in polar aprotic organic solvents such as NMP, DMAc, THF, and Acetone when synthesized into polyimides.[7] | [1][7][8] |

| LogP | 4.83530 | [] |

| XLogP3 | 3.8 | [] |

Computed and Spectroscopic Data

| Property | Value | Source |

| Topological Polar Surface Area | 92.5 Ų | [] |

| ¹H-NMR (400MHz, D₆-DMSO) δ (ppm) | 4.64 (s, 4H), 6.42 (d, 2H), 7.57 (s, 2H), 6.65 (d, 2H), 9.36 (s, 2H) | [1][7][8] |

| ¹⁹F-NMR (400MHz, D₆-DMSO) δ (ppm) | -62.78 | [1][7][8] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific research. Below are methodologies for the synthesis and characterization of the 6FAP monomer, based on cited literature.

Synthesis of this compound (6FAP)

The synthesis of 6FAP is typically a two-step process involving the nitration of 2,2-bis(4-hydroxyphenyl)hexafluoropropane followed by a reduction of the resulting dinitro compound.[10]

Step 1: Nitrification of 2,2-bis(4-hydroxyphenyl)hexafluoropropane

-

Materials: 2,2-bis(4-hydroxyphenyl)hexafluoropropane, ethanol, dilute nitric acid.

-

Procedure:

-

Combine 2,2-bis(4-hydroxyphenyl)hexafluoropropane with ethanol in a reaction vessel. The molar ratio of ethanol to the starting material should be approximately 4:1.[10]

-

Add dilute nitric acid to the mixture with a molar ratio of nitric acid to the starting material of about 2.15:1.[10]

-

Heat the reaction mixture to 60 °C and maintain this temperature for 6 hours with continuous stirring.[10]

-

After the reaction is complete, cool the mixture to 10-20 °C to induce crystallization of the product, 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane.[7]

-

Filter the crude product and wash it with a suitable solvent (e.g., ethanol).[7]

-

For purification, the crude product can be recrystallized from ethanol. Dissolve the product in ethanol at 60 °C, followed by cooling to 10-20 °C to recrystallize.[7]

-

Filter and dry the purified product. A yield of up to 96% can be achieved under these conditions.[10]

-

Step 2: Reduction of 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane

-

Materials: 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane, hydrazine hydrate, FeCl₃/activated carbon catalyst, ethanol.

-

Procedure:

-

In a reaction vessel, dissolve 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane in ethanol.[10]

-

Add the FeCl₃/activated carbon catalyst. The mass ratio of the catalyst to the nitro compound should be approximately 0.05:1.[10]

-

Add hydrazine hydrate to the mixture. The molar ratio of hydrazine hydrate to the nitro compound should be about 0.2:1.[10]

-

Heat the reaction mixture to 85 °C and maintain this temperature for 10 hours with stirring.[10]

-

Upon completion, the reaction mixture is filtered to remove the catalyst.[11]

-

The filtrate is then concentrated to obtain the crude 6FAP monomer.[11]

-

Purification can be achieved by recrystallization from a mixed solvent system such as isopropyl alcohol and toluene or water and DMF.[1][11] A yield of up to 92% can be obtained.[10]

-

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

FTIR spectra are used to identify the functional groups present in the 6FAP monomer. Spectra can be obtained using techniques such as KBr pellets.[12]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Mass Spectrometry (MS):

-

Mass spectrometry is used to confirm the molecular weight of the 6FAP monomer.[12]

-

Visualizing Workflows and Relationships

To better illustrate the processes and relationships involving the 6FAP monomer, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: Synthesis workflow for the 6FAP monomer.

Caption: General workflow for polyimide synthesis using 6FAP.

Applications in Research and Development

The 6FAP monomer is a versatile building block for creating advanced polymers with a range of desirable properties.

-

High-Performance Polyimides: 6FAP is reacted with various dianhydrides to produce polyimides with high thermal stability, good chemical resistance, and excellent mechanical properties.[6][7] These are used in applications such as gas separation membranes and materials for microelectronics.[6]

-

Polybenzoxazoles: The ortho-positioning of the amine and hydroxyl groups in 6FAP makes it an ideal monomer for the synthesis of polybenzoxazoles, which are another class of high-performance polymers used in semiconductor manufacturing.[6]

-

Photosensitive Materials: Polyimides synthesized from 6FAP can exhibit photosensitivity and second-order nonlinear optical properties.[6]

-

Fuel Cell Membranes: The resulting fluorinated polymers can have high proton conductivity and good chemical and thermal stability, making them suitable for use in fuel cell systems.[6]

This technical guide provides a foundational understanding of the physicochemical properties of the 6FAP monomer. For further in-depth study, researchers are encouraged to consult the cited literature.

References

- 1. Cas 83558-87-6,this compound | lookchem [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 5. This compound [massivechem.com]

- 6. ossila.com [ossila.com]

- 7. Synthesis and Application of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane_Chemicalbook [chemicalbook.com]

- 8. This compound | 83558-87-6 [chemicalbook.com]

- 9. This compound 97 83558-87-6 [sigmaaldrich.com]

- 10. The synthesis of this compound [finechemicals.com.cn]

- 11. EP0895985B1 - Method for producing 2,2-bis(3-amino-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane - Google Patents [patents.google.com]

- 12. This compound | C15H12F6N2O2 | CID 632603 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (CAS 83558-87-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane, commonly referred to as 6FAP, is a fluorinated aromatic diamine with the CAS number 83558-87-6. This versatile compound serves as a crucial monomer in the synthesis of high-performance polymers, particularly polyimides and polybenzoxazoles. Its unique molecular structure, featuring a hexafluoroisopropylidene group, imparts exceptional thermal stability, chemical resistance, and desirable electronic properties to the resulting polymers. These characteristics make it a valuable component in the development of advanced materials for the electronics, aerospace, and biomedical industries. For drug development professionals, its role as a scaffold for novel bioactive compounds and its potential biological activities are of significant interest.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a comprehensive overview for experimental design and application.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂F₆N₂O₂ | [1] |

| Molecular Weight | 366.26 g/mol | [1] |

| Appearance | White to off-white or grey-white crystalline powder | [2] |

| Melting Point | 245-248 °C | [2] |

| Boiling Point | 411.3 ± 45.0 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.545 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Slightly soluble in DMSO and methanol. | [2] |

| pKa | 9.07 ± 0.10 (Predicted) |

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

| Spectroscopy | Data |

| ¹H NMR | (400MHz, D6-DMSO) δ (ppm): 4.64 (s, 4H), 6.42 (d, 2H), 7.57 (s, 2H), 6.65 (d, 2H), 9.36 (s, 2H) |

| ¹⁹F NMR | (400MHz, D6-DMSO) δ (ppm): -62.78 |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the nitration of 2,2-bis(4-hydroxyphenyl)hexafluoropropane followed by the reduction of the resulting dinitro compound.

Synthesis Workflow

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis via Nitration and Reduction

Step 1: Nitration of 2,2-Bis(4-hydroxyphenyl)hexafluoropropane

-

To a solution of 2,2-bis(4-hydroxyphenyl)hexafluoropropane in a suitable solvent (e.g., acetic acid), slowly add a nitrating agent (e.g., nitric acid) at a controlled temperature (typically below 20°C) with constant stirring.

-

After the addition is complete, continue stirring the reaction mixture for a specified period to ensure complete nitration.

-

Pour the reaction mixture into ice water to precipitate the dinitro product.

-

Filter the precipitate, wash it thoroughly with water until neutral, and dry it to obtain 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane.

Step 2: Reduction of 2,2-Bis(3-nitro-4-hydroxyphenyl)hexafluoropropane

-

Suspend the synthesized 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Add a catalyst, such as palladium on carbon (Pd/C) or Raney nickel.

-

Introduce a reducing agent. This can be achieved through catalytic hydrogenation with hydrogen gas under pressure or by using a chemical reducing agent like hydrazine hydrate.

-

Conduct the reaction at an elevated temperature and pressure, monitoring the progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent from the filtrate to obtain the crude this compound.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield high-purity 6FAP.

Applications

The primary application of this compound lies in its use as a monomer for the synthesis of high-performance polymers.

Polyimide Synthesis

6FAP is a key building block for fluorinated polyimides, which are renowned for their excellent thermal stability, low dielectric constant, and high gas permeability.

Experimental Protocol: Two-Step Polyimide Synthesis

-

Poly(amic acid) Formation: In a dry, inert atmosphere, dissolve this compound in an aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).

-

To this solution, add an equimolar amount of a dianhydride (e.g., pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA)) portion-wise while maintaining a low temperature.

-

Stir the mixture at room temperature for several hours to form a viscous poly(amic acid) solution.

-

Imidization: The poly(amic acid) is then converted to polyimide via thermal or chemical imidization.

-

Thermal Imidization: Cast the poly(amic acid) solution onto a substrate and heat it in a stepwise manner to temperatures typically ranging from 100°C to 300°C.

-

Chemical Imidization: Add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) to the poly(amic acid) solution and stir at room temperature or slightly elevated temperatures.

-

Polybenzoxazole Synthesis

The ortho-positioned amino and hydroxyl groups in 6FAP make it an ideal monomer for the synthesis of polybenzoxazoles (PBOs), a class of polymers with exceptional thermal and mechanical properties. The synthesis typically involves the polycondensation of 6FAP with a dicarboxylic acid or its derivative, followed by a thermal cyclodehydration step.

Role in Drug Development and Biological Systems

While primarily used in materials science, this compound serves as a valuable intermediate in the synthesis of bioactive compounds.[3] Its rigid, fluorinated backbone can be incorporated into larger molecules to modulate properties such as lipophilicity, metabolic stability, and binding affinity.[3]

It is important to note that this compound is listed as a potential endocrine disrupting compound by the NORMAN Suspect List Exchange.[4] This suggests that it may have the potential to interfere with the endocrine systems of living organisms, a factor that requires careful consideration in any biological or pharmaceutical application.

Logical Relationship in Material and Drug Development

Caption: Conceptual diagram of 6FAP's application pathways.

Safety and Handling

This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions.

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

Always consult the Safety Data Sheet (SDS) for complete and up-to-date information on handling, storage, and disposal.

Conclusion

This compound is a highly valuable and versatile monomer that plays a critical role in the development of advanced materials with superior thermal, chemical, and electronic properties. Its applications in high-performance polymers are well-established. For researchers in drug development, its potential as a building block for novel therapeutic agents is an emerging area of interest, balanced by the need for careful evaluation of its potential biological effects, including endocrine disruption. This guide provides a comprehensive technical overview to support further research and application of this important compound.

References

An In-depth Technical Guide on the Solubility of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (commonly known as 6FAP), a key monomer in the synthesis of high-performance polymers such as polyimides and polybenzoxazoles. An understanding of its solubility is critical for its application in polymer synthesis, purification, and material processing.

Introduction to this compound (6FAP)

This compound is an aromatic diamine with the chemical structure C₁₅H₁₂F₆N₂O₂.[1] It is a white to off-white crystalline powder with a melting point in the range of 245-248 °C.[2] The presence of hexafluoroisopropylidene ((CF₃)₂C) groups imparts unique properties to the polymers derived from it, including enhanced thermal stability, chemical resistance, and solubility in organic solvents. The amino and hydroxyl functional groups are key to its polymerization reactions.

Solubility Profile of 6FAP

Quantitative solubility data for 6FAP in a wide range of organic solvents is not extensively available in public literature. However, based on available information and the chemical structure of the molecule, a qualitative solubility profile can be summarized. The presence of polar amino (-NH₂) and hydroxyl (-OH) groups, along with a large, nonpolar aromatic and fluorinated backbone, results in a nuanced solubility behavior.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent | Predicted/Reported Solubility | Reference |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [2][3][4] |

| N-Methyl-2-pyrrolidone (NMP) | Likely Soluble | Inferred from polyimide synthesis | |

| N,N-Dimethylacetamide (DMAc) | Likely Soluble | Inferred from polyimide synthesis | |

| N,N-Dimethylformamide (DMF) | Likely Soluble | Inferred from polyimide synthesis | |

| Acetone | Soluble | [5] | |

| Tetrahydrofuran (THF) | Likely Soluble | Inferred from polyimide synthesis | |

| Polar Protic | Methanol | Slightly Soluble | [2][3][4] |

| Ethanol | Likely Sparingly Soluble | - | |

| Water | Sparingly Soluble | [5] | |

| Nonpolar | Toluene | Likely Insoluble | - |

| Hexane | Likely Insoluble | - | |

| Chloroform | Likely Sparingly Soluble | - |

Note: "Likely Soluble/Insoluble" predictions are based on the principle of "like dissolves like" and the common solvents used in the synthesis of polymers from 6FAP. Experimental verification is recommended.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the quantitative determination of the solubility of 6FAP in an organic solvent. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

3.1. Materials and Equipment

-

This compound (purity > 98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 6FAP to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached. The required time may vary depending on the solvent and should be determined experimentally.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any remaining solid particles.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or GC).

-

Analyze the diluted solution using a pre-calibrated HPLC or GC method to determine the concentration of 6FAP.

-

-

Quantification:

-

Prepare a series of standard solutions of 6FAP of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of 6FAP in the diluted sample.

-

Calculate the solubility by taking into account the dilution factor. The solubility is typically expressed in g/L or mol/L.

-

3.3. Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for 6FAP and the solvents used for specific handling and disposal instructions.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of 6FAP can be visualized as follows:

Signaling Pathways and Logical Relationships

In the context of this technical guide, a signaling pathway is not directly applicable. However, a logical relationship diagram illustrating the factors influencing solubility is relevant.

References

- 1. This compound | C15H12F6N2O2 | CID 632603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 83558-87-6,this compound | lookchem [lookchem.com]

- 3. Synthesis and Application of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane_Chemicalbook [chemicalbook.com]

- 4. This compound | 83558-87-6 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane, a key monomer in the synthesis of advanced polymers such as polyimides and polybenzoxazoles.[1][2] Understanding the NMR characteristics of this compound is crucial for its identification, purity assessment, and for monitoring its polymerization reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The NMR data for this compound was acquired in Deuterated Dimethyl Sulfoxide (D₆-DMSO) on a 400 MHz spectrometer.[3][4][5]

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits five distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.36 | Singlet (s) | 2H | Hydroxyl (-OH) |

| 7.57 | Singlet (s) | 2H | Aromatic (Ar-H) |

| 6.65 | Doublet (d) | 2H | Aromatic (Ar-H) |

| 6.42 | Doublet (d) | 2H | Aromatic (Ar-H) |

| 4.64 | Singlet (s) | 4H | Amine (-NH₂) |

Table 1: Summary of ¹H NMR spectral data for this compound.

¹⁹F NMR Spectral Data

Due to the chemical equivalence of the six fluorine atoms in the hexafluoropropane group, the ¹⁹F NMR spectrum displays a single sharp signal.[3][4][5] The chemical shift is reported in ppm.

| Chemical Shift (δ) ppm |

| -62.78 |

Table 2: ¹⁹F NMR chemical shift for this compound.

Experimental Protocol: NMR Spectroscopy

The following provides a generalized methodology for acquiring high-quality ¹H and ¹⁹F NMR spectra of this compound.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (D₆-DMSO). The compound is slightly soluble in DMSO and methanol.[3][4][5]

-

Vortex the sample until the solid is completely dissolved.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Tune and match the probe for both ¹H and ¹⁹F frequencies.

-

Lock the spectrometer on the deuterium signal of the D₆-DMSO.

-

Shim the magnetic field to achieve optimal homogeneity.

3. ¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Temperature: 298 K.

4. ¹⁹F NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment, often with proton decoupling.

-

Spectral Width: A wide spectral width (e.g., 200 ppm) centered around -60 to -80 ppm is initially recommended to locate the peak, after which the width can be narrowed.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16 to 64.

-

Temperature: 298 K.

5. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum manually.

-

Calibrate the chemical shift of the ¹H spectrum to the residual D₆-DMSO peak (δ ≈ 2.50 ppm). For the ¹⁹F spectrum, an external reference standard like CFCl₃ (δ = 0 ppm) or an internal standard can be used.

-

Integrate the peaks to determine the relative number of nuclei.

-

Analyze the multiplicities and coupling constants (if resolved).

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of this compound, from sample preparation to final data interpretation.

Caption: Workflow for NMR analysis of this compound.

References

In-Depth Technical Guide to the FTIR Analysis of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (also known as 6FAP). This aromatic diamine is a crucial monomer in the synthesis of high-performance polymers like polyimides and polybenzoxazoles, which are utilized in advanced materials and electronics. Understanding its vibrational properties through FTIR is essential for quality control, reaction monitoring, and material characterization.

Molecular Structure and Key Functional Groups

This compound is characterized by several key functional groups that give rise to distinct absorption bands in an FTIR spectrum. These include hydroxyl (-OH), primary amine (-NH2), aromatic C-H, and the hexafluoroisopropylidene bridge (-C(CF3)2-). The positions of the amino and hydroxyl groups on the phenyl rings influence their vibrational frequencies.

Caption: Key functional groups in this compound.

Experimental Protocol for FTIR Analysis

A standard experimental protocol for obtaining the FTIR spectrum of a solid sample like this compound is as follows.

Caption: A typical workflow for FTIR analysis.

1. Sample Preparation:

-

KBr Pellet Method: A small amount of the finely ground solid sample (typically 1-2 mg) is intimately mixed with approximately 200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure in a die to form a transparent or translucent pellet. This method provides a high-quality spectrum with minimal interference.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). A pressure arm is applied to ensure good contact between the sample and the crystal. ATR is a rapid and convenient method that requires minimal sample preparation.

2. Instrumentation and Data Acquisition:

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to subtract the contributions of atmospheric water and carbon dioxide.

-

The sample is then placed in the instrument, and the sample spectrum is recorded.

-

Typically, spectra are collected in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are often co-added to improve the signal-to-noise ratio.

3. Data Processing:

-

The acquired spectrum is typically baseline corrected to account for any sloping baseline.

-

Smoothing algorithms may be applied to reduce noise.

-

The spectrum is then analyzed to identify the positions of the absorption peaks.

FTIR Spectrum and Peak Assignment

The FTIR spectrum of this compound exhibits a series of characteristic absorption bands corresponding to the vibrations of its functional groups. The following table summarizes the major observed peaks and their assignments based on literature data for similar compounds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3200 | N-H stretching (symmetric and asymmetric) | Primary Amine (-NH₂) |

| 3200 - 3000 | O-H stretching | Hydroxyl (-OH) |

| 3100 - 3000 | Aromatic C-H stretching | Phenyl Ring |

| 1620 - 1580 | N-H bending (scissoring) | Primary Amine (-NH₂) |

| 1520 - 1470 | Aromatic C=C stretching | Phenyl Ring |

| 1300 - 1100 | C-F stretching | Hexafluoroisopropylidene |

| 1250 - 1000 | C-N stretching | Aromatic Amine |

| 1260 - 1180 | C-O stretching | Phenolic Hydroxyl |

| 850 - 750 | Aromatic C-H out-of-plane bending | Phenyl Ring |

Interpretation of Key Spectral Regions:

-

3500-3000 cm⁻¹: This region is dominated by the stretching vibrations of the N-H and O-H groups. The primary amine typically shows two distinct bands corresponding to asymmetric and symmetric stretching. The O-H stretching band is often broad due to hydrogen bonding.

-

1700-1400 cm⁻¹: This region contains the N-H bending vibrations and the characteristic aromatic C=C stretching bands, confirming the presence of the phenyl rings.

-

1300-1100 cm⁻¹: The strong absorption bands in this region are characteristic of the C-F stretching vibrations of the hexafluoroisopropylidene group, a key feature for identifying this compound.

-

Below 900 cm⁻¹: The out-of-plane bending vibrations of the aromatic C-H bonds appear in this region, and their specific positions can provide information about the substitution pattern on the phenyl rings.

This in-depth guide provides the foundational knowledge for the FTIR analysis of this compound. Accurate interpretation of the FTIR spectrum is a powerful tool for ensuring the quality and identity of this important monomer in various research and development applications.

thermal stability of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane

An In-depth Technical Guide on the Thermal Stability of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane

This technical guide provides a comprehensive overview of the , a crucial monomer in the synthesis of high-performance polymers. The document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed data, experimental protocols, and workflow visualizations to facilitate a thorough understanding of the compound's thermal characteristics.

Introduction

This compound, commonly referred to as 6F-AP, is an aromatic diamine recognized for its role as a building block in advanced polymers such as polyimides and polybenzoxazoles.[1][2] The incorporation of the hexafluoroisopropylidene group into the polymer backbone imparts exceptional thermal stability, chemical resistance, and desirable dielectric properties to the resulting materials.[3][4] These high-performance polymers are integral to the aerospace, electronics, and medical industries.[2] Understanding the thermal stability of the 6F-AP monomer is paramount for optimizing polymerization processes, ensuring the quality of the final polymer, and predicting the performance of materials under extreme temperature conditions. This guide consolidates available data on the thermal properties of 6F-AP and outlines the standard methodologies for its characterization.

Data Presentation

While extensive data exists on the thermal properties of polymers derived from this compound, quantitative thermal analysis of the monomer itself is less commonly reported. The following table summarizes the available data. It is important to note that some of the most specific thermal analysis data pertains to the monomer salt formed with a dianhydride, which provides insight into the initial stages of polymerization.

| Property | Value | Analysis Method | Notes |

| Melting Point | 245-248 °C | Not specified (lit.) | This is a widely cited melting point for the 6F-AP monomer. |

| Onset of Weight Loss (Monomer Salt) | 140-200 °C | Thermogravimetric Analysis (TGA) | Data for the monomer salt of 6F-AP and 4,4′-(hexafluoroisopropylidene) diphthalic anhydride (6FDA). Weight loss is attributed to water condensation during polymerization.[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the .

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the 6F-AP monomer by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A thermogravimetric analyzer.

Procedure:

-

Sample Preparation: A small sample of the 6F-AP monomer (typically 5-10 mg) is accurately weighed and placed into a tared TGA pan, commonly made of platinum or alumina.

-

Instrument Setup: The TGA furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate, commonly 10 °C/min or 20 °C/min.[1]

-

Data Acquisition: The instrument continuously records the sample's weight as a function of temperature.

-

Data Analysis: The resulting TGA curve (weight percent versus temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant weight loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve). The residual weight at the final temperature is also recorded.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to measure the heat flow associated with these events.

Instrumentation: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: A small, accurately weighed sample of the 6F-AP monomer (typically 2-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate.

-

Thermal Program: A temperature program is initiated, which typically involves heating the sample and reference pans at a controlled rate (e.g., 10 °C/min) over a specified temperature range that encompasses the expected thermal transitions.[1] The program may also include cooling and subsequent heating cycles to study the thermal history of the sample.

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.

-

Data Analysis: The resulting DSC thermogram (heat flow versus temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization or decomposition), as well as shifts in the baseline indicative of a glass transition. The peak temperature and the area under the peak (enthalpy) are quantified.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and logical relationships in the thermal analysis of this compound.

Caption: Experimental workflow for thermal analysis of 6F-AP.

Caption: Logical relationship of 6F-AP properties and thermal analysis.

References

- 1. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology | MDPI [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics [mdpi.com]

- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of 6FAP (2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the available scientific and technical information regarding 6FAP. It is intended for research and informational purposes only. While efforts have been made to ensure accuracy, this guide is not a substitute for peer-reviewed literature and established laboratory protocols.

Introduction

6FAP, chemically known as 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane, is a fluorinated aromatic diamine monomer. Its unique structure, characterized by a hexafluoroisopropylidene bridge connecting two aminophenol rings, imparts desirable properties to the polymers derived from it. These polymers, primarily polyimides and polybenzoxazoles, exhibit exceptional thermal stability, chemical resistance, and specific electronic properties, making them valuable in the aerospace, electronics, and materials science industries. This guide provides a detailed examination of the molecular structure, conformation, and relevant experimental methodologies associated with 6FAP.

Molecular Structure and Properties

The fundamental structure of 6FAP consists of a central hexafluoroisopropylidene group that creates a distinct three-dimensional architecture. This bulky, electron-withdrawing group influences the molecule's solubility, reactivity, and the properties of the resulting polymers.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 6FAP.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 6FAP, AHHFP, BAPAF, Bis-AP-AF |

| CAS Number | 83558-87-6 |

| Molecular Formula | C₁₅H₁₂F₆N₂O₂ |

| Molecular Weight | 366.26 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 245-248 °C |

| Boiling Point | 411.3 ± 45.0 °C at 760 mmHg |

| Density | 1.545 ± 0.06 g/cm³ |

| Solubility | Slightly soluble in DMSO and methanol |

Spectroscopic Data

Table 2.1: NMR Spectroscopic Data for 6FAP

| Nucleus | Solvent | Chemical Shift (δ) in ppm |

| ¹H NMR | DMSO-d₆ | 4.64 (s, 4H), 6.42 (d, 2H), 6.65 (d, 2H), 7.57 (s, 2H), 9.36 (s, 2H) |

| ¹⁹F NMR | DMSO-d₆ | -62.78 |

Note: The assignments of the ¹H NMR signals correspond to the amine, aromatic, and hydroxyl protons of the molecule.

Conformational Analysis

A detailed experimental or computational conformational analysis of the 6FAP monomer is not extensively documented in publicly accessible literature. However, based on the structure of related bisphenol compounds, some conformational characteristics can be inferred.

The primary degree of conformational freedom in the 6FAP molecule is the rotation around the single bonds connecting the phenyl rings to the central isopropylidene carbon. The bulky trifluoromethyl groups create significant steric hindrance, which is expected to favor a staggered conformation of the two phenyl rings relative to each other. This twisted, non-planar conformation is a key feature that contributes to the enhanced solubility and lower dielectric constant of polyimides derived from 6FAP, as it disrupts polymer chain packing.

Experimental Protocols

The following sections detail the experimental protocols for the synthesis of 6FAP and the general methodologies for its characterization.

Synthesis of 6FAP

The synthesis of 6FAP is typically a two-step process starting from 2,2-bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF). The first step is nitration, followed by a reduction of the nitro groups to amino groups.

Step 1: Nitration of 2,2-bis(4-hydroxyphenyl)hexafluoropropane

-

In a reaction vessel, dissolve 2,2-bis(4-hydroxyphenyl)hexafluoropropane in a suitable solvent such as ethanol.

-

Cool the solution in an ice bath.

-

Slowly add dilute nitric acid to the solution while maintaining the temperature at around 60°C.

-

After the addition is complete, allow the reaction to proceed for approximately 6 hours.

-

The product, 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane, will precipitate out of the solution.

-

Filter the precipitate, wash it with water, and dry it to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent to achieve high purity.

Step 2: Reduction of 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane

-

In a high-pressure autoclave, suspend the purified 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane in a solvent like N,N-dimethylformamide (DMF).

-

Add a catalyst, typically palladium on carbon (Pd/C).

-

Pressurize the autoclave with hydrogen gas to approximately 1 MPa.

-

Heat the reaction mixture to around 70°C with vigorous stirring.

-

Monitor the reaction progress by checking for the consumption of the starting material.

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude 6FAP.

-

Recrystallize the crude product from a mixture of water and DMF to yield pure this compound (6FAP).

General Protocol for X-ray Crystallography of Small Molecules

While specific crystal structure data for 6FAP is not available, the following is a general protocol for obtaining such data for a small organic molecule.

-

Crystal Growth: Dissolve the purified compound in a suitable solvent or a mixture of solvents. Grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions) through slow evaporation, slow cooling, or vapor diffusion.

-

Data Collection: Mount a suitable crystal on a goniometer head. Place the crystal in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and thermal parameters.

General Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified compound (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H and ¹⁹F NMR spectra. For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. For ¹⁹F NMR, a wider spectral range is used.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, and the baseline is corrected. The chemical shifts are referenced to a standard (e.g., tetramethylsilane for ¹H NMR).

Visualizations

Synthesis Workflow of 6FAP

An In-depth Technical Guide to the Purity and Characterization of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (6FAP)

For: Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane, commonly known as 6FAP, is a fluorinated aromatic diamine that serves as a critical monomer in the synthesis of high-performance polymers.[1][2] Its chemical structure, featuring a hexafluoroisopropylidene bridge between two 2-aminophenol units, imparts exceptional thermal stability, chemical resistance, and desirable solubility characteristics to the resulting polymers.[3][4] These polymers, including polyimides and polybenzoxazoles, are indispensable in the aerospace, automotive, and electronics industries for applications such as gas separation membranes and specialty electronic materials.[1][2][4]

Given its role as a foundational building block, the purity and precise structural characterization of 6FAP are paramount. Impurities or structural deviations can significantly compromise the molecular weight, mechanical properties, and thermal stability of the final polymer. This guide provides a comprehensive overview of the analytical methods used to assess the purity and confirm the identity of 6FAP, offering detailed experimental protocols and data interpretation for professionals in research and development.

Physicochemical Properties

6FAP is a white to off-white crystalline solid under standard conditions.[3][4][5][6] Its core physical and chemical properties are summarized in the table below. The high melting point and boiling point are indicative of its thermal stability. It exhibits limited solubility in common organic solvents but is slightly soluble in polar aprotic solvents like DMSO and methanol.[1][3]

| Property | Value | Reference(s) |

| CAS Number | 83558-87-6 | [5][6][7] |

| Molecular Formula | C₁₅H₁₂F₆N₂O₂ | [4][5][7] |

| Molecular Weight | 366.26 g/mol | [4][5][7] |

| Appearance | White to almost white powder/crystal | [4][5][6][8] |

| Melting Point | 245-248 °C | [1][3] |

| Boiling Point | 411.3 ± 45.0 °C at 760 mmHg | [1][3] |

| Density | 1.545 ± 0.06 g/cm³ | [1][3] |

| Solubility | Slightly soluble in DMSO and Methanol | [1][3] |

Purity Assessment and Specification

The purity of 6FAP is typically determined by high-performance liquid chromatography (HPLC). Commercial grades of 6FAP are available in various purities, ranging from >97% for technical grades to ≥99.9% for high-purity grades intended for advanced polymer synthesis.[6][9][10] Purification is most commonly achieved through recrystallization from various solvent systems.[3][9][10]

| Purity Level | Method | Note | Reference(s) |

| 99.9% (area %) | HPLC | After purification from isopropyl alcohol/toluene | [9][10] |

| 99.6% | Not Specified | After recrystallization from water/DMF | [1][3] |

| ≥99.0% | HPLC | Commercial Specification | [4][5] |

| >98.0% | Titration (T) | Commercial Specification | [6][8] |

| 98.3% (area %) | HPLC | Crude product after synthesis | [9][10] |

| 97.9% (area %) | HPLC | Crude product after synthesis | [9][10] |

| 97% | Not Specified | Commercial Specification | [11] |

Characterization and Quality Control Workflow

A systematic workflow is essential for the comprehensive characterization of 6FAP, ensuring both chemical identity and purity. The process begins with synthesis and purification, followed by a battery of analytical techniques to confirm the structure, purity, and thermal properties of the final product.

Caption: Overall workflow for the characterization of 6FAP.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the synthesis and characterization of 6FAP.

Synthesis and Purification Workflow

The most common synthetic route to 6FAP involves a two-step process starting from 2,2-bis(4-hydroxyphenyl)hexafluoropropane.[12] This precursor undergoes nitration followed by a reduction of the nitro groups to form the final diamine product.[12]

Caption: General workflow for the synthesis and purification of 6FAP.

Protocol for Recrystallization (General):

-

Dissolve the crude 6FAP product in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol, or an isopropanol/toluene mixture).[3][9][10]

-

Stir the solution at an elevated temperature (e.g., 60-80 °C) until all solids are dissolved.[3]

-

Slowly cool the solution to a reduced temperature (e.g., 10-20 °C) to induce crystallization.[3]

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove residual impurities.

-

Dry the purified product in a vacuum oven until a constant weight is achieved.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of 6FAP by separating it from any impurities or starting materials.

Methodology:

-

Instrument: HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid, if needed for peak shaping).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Sample Preparation: Prepare a standard solution of 6FAP at approximately 1 mg/mL in methanol or DMSO.

-

Procedure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of 6FAP by analyzing the chemical environment of its hydrogen (¹H) and fluorine (¹⁹F) nuclei.

Methodology:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.

-

Procedure for ¹H NMR:

-

Acquire the ¹H NMR spectrum.

-

Integrate the peaks to determine the relative number of protons.

-

Assign the peaks based on their chemical shift (δ) and multiplicity.

-

-

Procedure for ¹⁹F NMR:

-

Acquire the ¹⁹F NMR spectrum.

-

The presence of a single peak confirms the chemical equivalence of the two -CF₃ groups.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the 6FAP molecule.

Methodology:

-

Instrument: FTIR spectrometer.

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Procedure:

-

Acquire a background spectrum.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands for O-H (hydroxyl), N-H (amine), C-F (fluoroalkane), and aromatic C-H and C=C bonds.

-

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of 6FAP.

Methodology:

-

Instrument: Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol.

-

Procedure:

-

Infuse the sample solution into the mass spectrometer.

-

Acquire the mass spectrum in positive or negative ion mode.

-

Identify the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of 366.26 g/mol .[7]

-

Summary of Spectral Data

The structural identity of 6FAP is unequivocally confirmed by its characteristic spectral data.

| Technique | Parameter | Observed Value(s) | Interpretation |

| ¹H NMR | Chemical Shift (δ) in DMSO-d₆[1][3] | δ 9.36 (s, 2H)δ 6.65 (d, 2H)δ 6.57 (s, 2H)δ 6.42 (d, 2H)δ 4.64 (s, 4H) | Phenolic -OHAromatic -CHAromatic -CHAromatic -CHAmine -NH₂ |

| ¹⁹F NMR | Chemical Shift (δ) in DMSO-d₆[1][3] | δ -62.78 | Hexafluoro (-CF₃)₂C- group |

| FTIR | Key Vibrational Frequencies (cm⁻¹) | ~3400-3200~1600~1300-1100 | N-H and O-H stretchingAromatic C=C stretchingC-F stretching |

| Mass Spec | Molecular Ion Peak | m/z ≈ 367.08 ([M+H]⁺) | Confirms Molecular Weight of 366.26 |

Conclusion

The robust characterization of this compound is fundamental to its successful application in materials science. A combination of chromatographic and spectroscopic techniques provides a complete profile of the monomer's purity and structural integrity. HPLC is the standard for quantitative purity assessment, while NMR, FTIR, and Mass Spectrometry are essential for unambiguous structural confirmation. Adherence to these analytical protocols ensures the high quality and reliability required for the synthesis of advanced, high-performance polymers.

References

- 1. Cas 83558-87-6,this compound | lookchem [lookchem.com]

- 2. ossila.com [ossila.com]

- 3. Synthesis and Application of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane_Chemicalbook [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound [massivechem.com]

- 6. This compound | 83558-87-6 | TCI AMERICA [tcichemicals.com]

- 7. This compound | C15H12F6N2O2 | CID 632603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. labproinc.com [labproinc.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. EP0895985B1 - Method for producing 2,2-bis(3-amino-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane - Google Patents [patents.google.com]

- 11. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

- 12. The synthesis of this compound [finechemicals.com.cn]

Commercial Suppliers and Technical Guide for High-Purity 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (6FAP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (commonly known as 6FAP), a key building block in the synthesis of advanced polymers for high-performance applications, including those in the biomedical and pharmaceutical fields. This document outlines commercial suppliers, purity specifications, and detailed experimental methodologies for its synthesis, purification, and analysis.

Commercial Availability of High-Purity 6FAP

High-purity 6FAP is available from a range of commercial chemical suppliers. Purity levels typically exceed 97%, with some vendors offering grades of 99% and higher. The compound is generally supplied as a white to off-white or grey-white crystalline powder.[1][2] When selecting a supplier, it is crucial to request a Certificate of Analysis (CoA) to verify the purity and analytical methods used for quality control.

| Supplier | Stated Purity | CAS Number | Additional Information |

| Ossila | >99% | 83558-87-6 | Fluorinated diamino dihydroxy building block for polyimides, COFs, and batteries.[3] |

| TCI Chemicals | >98.0% (by Titration) | 83558-87-6 | Also known as 4,4'-(Hexafluoroisopropylidene)bis(2-aminophenol) (BAFA).[4] |

| Sigma-Aldrich | 97% | 83558-87-6 | Aromatic diamine also referred to as 4,4′-(1,1,1,3,3,3-hexafluoro-2,2-propanediyl)bis(2-aminophenol).[3] |

| Lab Pro Inc. | Min. 98.0% | 83558-87-6 | Provided as a white, solid powder. |

| Chem-Impex | 98% | 83558-87-6 | Certificate of Analysis available.[5] |

| Echemi | 99%, 99.5% | 83558-87-6 | Offered in industrial and pharmaceutical grades. |

Synthesis and Purification of High-Purity 6FAP

High-purity 6FAP is typically synthesized through a two-step process involving the nitration of 2,2-bis(4-hydroxyphenyl)hexafluoropropane followed by the reduction of the resulting dinitro compound.[6]

Experimental Protocol: Synthesis of 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane (Step 1)

-

In a four-necked flask, dissolve 50 g of 2,2-bis(4-hydroxyphenyl)hexafluoropropane in 400 g of dimethyl sulfoxide (DMSO).

-

Heat the mixture to 70°C with stirring.

-

Gradually add 30 g of potassium hydroxide powder and increase the temperature to 80°C.

-

After the reaction is complete (monitored by chromatography), cool the mixture to room temperature.

-

Add 500 mL of water and neutralize with 30% hydrochloric acid to a pH of 2.

-

Filter the precipitate to obtain the crude dinitro product.

Experimental Protocol: Synthesis of this compound (Step 2 - Reduction)

-

To a suspension of the crude dinitro product in a suitable solvent (e.g., ethanol), add a catalyst such as palladium on carbon (Pd/C) or Raney nickel.

-

Introduce a reducing agent, such as hydrazine hydrate or hydrogen gas under pressure.

-

Heat the reaction mixture (e.g., to 70-85°C) and stir until the reduction is complete.[6]

-

Filter off the catalyst and evaporate the solvent to obtain the crude 6FAP.

Experimental Protocol: Purification by Recrystallization

-

Dissolve the crude 6FAP in a minimal amount of a hot solvent, such as a mixture of isopropyl alcohol and toluene or ethanol.[7]

-

Allow the solution to cool slowly to induce crystallization.

-

Filter the purified crystals and wash with a cold solvent.

-

Dry the crystals under vacuum to obtain high-purity 6FAP. Purity can be assessed by liquid chromatography, with purities of 99.9% being achievable.[7]

Purity Analysis Methodologies

Ensuring the high purity of 6FAP is critical for its application in sensitive areas like drug development and medical devices. The following are generalized protocols for common analytical techniques used for purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a standard method for assessing the purity of 6FAP and detecting any impurities.

Instrumentation and Conditions (Generalized):

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength suitable for aromatic compounds (e.g., 220 nm or 254 nm).

-

Injection Volume: 10-20 µL.

Protocol:

-

Prepare a standard solution of high-purity 6FAP of known concentration in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare a sample solution of the 6FAP to be tested at a similar concentration.

-

Run a blank injection (solvent only) to establish a baseline.

-

Inject the standard solution to determine the retention time of 6FAP.

-

Inject the sample solution.

-

Analyze the resulting chromatogram. The purity is calculated based on the area of the 6FAP peak relative to the total area of all peaks.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assay

qNMR is a powerful technique for determining the absolute purity of a compound without the need for a specific reference standard of the same compound.

Instrumentation and Conditions (Generalized):

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which both the sample and an internal standard are soluble (e.g., DMSO-d6).

-

Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

Protocol:

-

Accurately weigh a specific amount of the 6FAP sample and a certified internal standard into a vial.

-

Dissolve the mixture in a precise volume of the deuterated solvent.

-

Acquire the 1H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

-

Integrate a well-resolved signal from 6FAP and a signal from the internal standard.

-

Calculate the purity of the 6FAP sample using the following equation, accounting for the molar masses, number of protons in the integrated signals, and the weights of the sample and standard.

Applications in Drug Development and Biomaterials

6FAP is a key monomer in the synthesis of high-performance polymers such as polyimides and polybenzoxazoles.[8] These polymers exhibit excellent thermal stability, chemical resistance, and mechanical properties, making them suitable for various biomedical applications.

-

Medical Implants: Polybenzoxazoles derived from 6FAP can be used to create coatings for medical implants, potentially improving their biocompatibility and durability.

-

Drug Delivery: Polyimides synthesized from 6FAP can be formulated into nanoparticles or nanofibers for controlled drug delivery systems.[9]

-

Biomaterials: The unique properties of 6FAP-based polymers make them candidates for advanced biomaterials in tissue engineering and medical devices.[5]

Visualization of a Relevant Experimental Workflow

The following diagram illustrates the synthesis of a poly(imide-benzoxazole) (PIBO) nanofibrous membrane, a material with potential applications in areas like tissue engineering and filtration, starting from 6FAP.

Caption: Workflow for the synthesis of a poly(imide-benzoxazole) nanofibrous membrane using 6FAP.

References

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. This compound [massivechem.com]

- 3. This compound 97 83558-87-6 [sigmaaldrich.com]

- 4. This compound | 83558-87-6 | TCI AMERICA [tcichemicals.com]

- 5. Synthesis and Application of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane_Chemicalbook [chemicalbook.com]

- 6. This compound | 83558-87-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. nbinno.com [nbinno.com]

- 9. Research Progress and Application of Polyimide-Based Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of High-Performance Polyimide from 6FDA and 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a high-performance polyimide derived from 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) and 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (6F-AP). This fluorinated polyimide exhibits exceptional thermal stability, chemical resistance, and solubility in common organic solvents, making it a promising material for various advanced applications, including as membranes for separations in the pharmaceutical and biotechnology industries.

Overview of the Synthesis

The synthesis of the polyimide from 6FDA and 6F-AP is a two-step polycondensation reaction. The first step involves the formation of a poly(amic acid) (PAA) intermediate by reacting the diamine (6F-AP) with the dianhydride (6FDA) in a polar aprotic solvent at room temperature. The second step is the conversion of the PAA into the final polyimide through either thermal or chemical imidization.

Reaction Scheme

Caption: Two-step synthesis of polyimide from 6F-AP and 6FDA.

Experimental Protocols

Materials

| Reagent | Purity | Supplier | Notes |

| This compound (6F-AP) | >98% | Various | Dry in a vacuum oven before use. |

| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | >99% | Various | Dry in a vacuum oven before use. |

| N-Methyl-2-pyrrolidone (NMP) | Anhydrous | Various | Use dry solvent. |

| Acetic Anhydride | >99% | Various | For chemical imidization. |

| Pyridine | Anhydrous | Various | For chemical imidization. |

| Methanol | Reagent Grade | Various | For precipitation. |

| Water | Deionized | In-house | For precipitation and washing. |

Protocol for Poly(amic acid) (PAA) Synthesis

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound (6F-AP) and anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a desired monomer concentration (e.g., 15-20 wt%).

-

Stir the mixture under a gentle stream of nitrogen until the 6F-AP is completely dissolved.

-

Gradually add an equimolar amount of 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) to the solution in portions over 30-60 minutes to control the exothermic reaction.

-

Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

Protocol for Imidization

-

Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.

-

Place the cast film in a vacuum oven.

-

Heat the film using a staged heating program:

-

80-100°C for 2-4 hours to slowly remove the solvent.

-

Increase the temperature to 200°C and hold for 2 hours to induce cyclodehydration and formation of the imide rings.[1]

-

-

Cool the oven to room temperature and carefully peel the resulting polyimide film from the glass plate.

-

To the poly(amic acid) solution from step 2.2, add a dehydrating agent, such as acetic anhydride (2-4 molar equivalents with respect to the repeating unit).

-

Add a catalyst, such as pyridine or triethylamine (in equimolar amount to the acetic anhydride).

-

Stir the mixture at room temperature for 24 hours.[2]

-

Precipitate the polyimide by slowly pouring the reaction mixture into a large volume of a non-solvent like methanol or water with vigorous stirring.[1]

-

Collect the precipitated polymer by filtration.

-

Wash the polymer thoroughly with methanol and then with hot water to remove residual solvent and reagents.

-